C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride
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Overview
Description
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is an organic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered heterocyclic molecules containing two nitrogen atoms, one oxygen atom, and two carbon atoms . These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .
Mechanism of Action
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
For instance, some oxadiazole derivatives have been reported to inhibit the protein aldose reductase , which plays a role in the development of long-term diabetes complications.
Biochemical Pathways
1,3,4-oxadiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Given the reported biological activities of 1,3,4-oxadiazole derivatives, it can be inferred that these compounds may exert their effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the oxadiazole compound and the biomolecule it interacts with .
Cellular Effects
Other oxadiazole derivatives have been reported to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of dehydrating agents such as sulfuric acid or melamine-formaldehyde resin supported sulfuric acid under microwave-accelerated solvent-free conditions . Oxidative cyclization can also be achieved using various oxidizing agents like lead tetraacetate, potassium permanganate, and ferric chloride .
Industrial Production Methods
Industrial production methods for oxadiazoles generally involve large-scale cyclization reactions using efficient and cost-effective reagents. The use of microwave-assisted synthesis and solvent-free conditions are preferred to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and lead tetraacetate, and reducing agents like sodium borohydride . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce amine derivatives .
Scientific Research Applications
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer of oxadiazole with similar structural features.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in energetic materials.
1,3,4-Thiadiazole: Contains sulfur instead of oxygen in the ring, with distinct chemical properties and applications.
Uniqueness
C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the 3-chloro-phenyl group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O.ClH/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9;/h1-4H,5,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGHIZBVTQRXHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(O2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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